molecular formula C23H32O5 B1667076 Bimatoprost Acid CAS No. 38344-08-0

Bimatoprost Acid

Cat. No.: B1667076
CAS No.: 38344-08-0
M. Wt: 388.5 g/mol
InChI Key: YFHHIZGZVLHBQZ-KDACTHKWSA-N
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Description

Bimatoprost (free acid form) is a synthetic organic compound that belongs to the class of prostaglandin analogs. It is derived from the metabolism of the prodrug bimatoprost, which is used primarily in the treatment of glaucoma and ocular hypertension. The free acid form of bimatoprost is known for its potent activity in reducing intraocular pressure by enhancing the outflow of aqueous humor through the uveoscleral pathway .

Mechanism of Action

Target of Action

Bimatoprost Acid, a metabolite of Bimatoprost, is a prostaglandin analog . It primarily targets the prostamide receptors . These receptors play a crucial role in the regulation of intraocular pressure .

Mode of Action

This compound interacts with its targets, the prostamide receptors, and stimulates the rate of aqueous humor flow . This interaction results in a reduction in the tonographic resistance to outflow . Thus, this compound enhances the pressure-sensitive outflow pathway .

Biochemical Pathways

This compound affects the biochemical pathways related to the production and flow of aqueous humor in the eye . It appears to mimic the activity of prostamides, which are biosynthesized from the natural endocannabinoid anandamide by the enzyme cyclo-oxygenase 2 (COX-2) . The downstream effects include the reduction of intraocular pressure and the enhancement of both conventional and uveoscleral outflow .

Pharmacokinetics

Bimatoprost is rapidly absorbed into the eye and hydrolyzed to its active form, this compound . After systemic absorption, Bimatoprost undergoes oxidation, N-deethylation, and glucuronidation, leading to the production of various metabolites . In vitro studies show that CYP3A4 is an enzyme that participates in the metabolism of Bimatoprost . The pharmacokinetic profile of Bimatoprost indicates that it is absorbed and eliminated quickly from the systemic circulation following ocular dosing . There is no systemic accumulation of Bimatoprost following daily ocular administration for 14 days .

Result of Action

The primary result of this compound’s action is the reduction of elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension . It achieves this by mildly stimulating the rate of aqueous humor flow and reducing the tonographic resistance to outflow . This compound is also indicated to treat eyelash hypotrichosis .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors within the eye. The ocular environment, including the presence of enzymes like COX-2 and CYP3A4, plays a crucial role in the metabolism of Bimatoprost to this compound . The intraocular pressure and the rate of aqueous humor flow also significantly impact the drug’s efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of bimatoprost (free acid form) involves several synthetic steps. One common method includes the hydrolysis of bimatoprost, which is an amide prodrug. The hydrolysis reaction is typically carried out under acidic or basic conditions to yield the free acid form. The reaction conditions may vary, but a common approach involves using hydrochloric acid or sodium hydroxide as the hydrolyzing agent .

Industrial Production Methods: In industrial settings, the production of bimatoprost (free acid form) often involves the crystallization of the compound from a suitable solvent. For instance, the bimatoprost solution can be diluted with non-polar solvents such as pentane, hexane, or heptane, followed by crystallization. The crystallization process can be optimized by adjusting factors such as temperature, concentration, cooling rate, and stirring .

Chemical Reactions Analysis

Types of Reactions: Bimatoprost (free acid form) undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for its stability and efficacy in pharmaceutical applications .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include the free acid form of bimatoprost and its various degradation products. These products are typically analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and stability of the compound .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Bimatoprost (free acid form) is unique due to its potent activity and dual mechanism of action, which includes both prostamide-like activity and direct activation of prostaglandin receptors. This dual action contributes to its high efficacy in reducing intraocular pressure and promoting hair growth .

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHHIZGZVLHBQZ-KDACTHKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001316541
Record name Bimatoprost acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38344-08-0
Record name Bimatoprost acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38344-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17-Phenyl-18,19,20-trinorprostaglandin F2alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038344080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bimatoprost acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5Z)-7-{(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl}-5-heptenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BIMATOPROST ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2683MK55HG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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